molecular formula C14H13Cl2N5O2S B2524271 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide CAS No. 2034378-23-7

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide

Cat. No.: B2524271
CAS No.: 2034378-23-7
M. Wt: 386.25
InChI Key: RGUWEYFYABAGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide is a potent, selective, and brain-penetrant inhibitor of Death-Associated Protein Kinase 1 (DAPK1) [https://pubmed.ncbi.nlm.nih.gov/25562744/]. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a central role in mediating various cell death pathways, including apoptosis and autophagy, and is a key signaling component in the pathogenesis of neurodegenerative diseases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4137951/]. This compound demonstrates high selectivity for DAPK1 over a broad panel of other kinases, making it an excellent pharmacological tool for dissecting DAPK1-specific functions in complex biological systems [https://pubchem.ncbi.nlm.nih.gov/compound/71664463]. Its primary research application is in investigating the molecular mechanisms underlying acute and chronic neural injury, such as in models of ischemic stroke and Alzheimer's disease, where DAPK1 activity is implicated in synaptic dysfunction, neuronal loss, and the potentiation of NMDA receptor-mediated excitotoxicity [https://pubmed.ncbi.nlm.nih.gov/25562744/]. By selectively inhibiting DAPK1, this compound enables researchers to probe the kinase's role in glial cell activation, neuroinflammation, and the disruption of neuronal connectivity, providing critical insights for potential therapeutic strategies targeting DAPK1-driven pathology in the central nervous system.

Properties

IUPAC Name

2,6-dichloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O2S/c15-11-4-1-5-12(16)13(11)24(22,23)20-6-2-3-10-7-17-14-18-9-19-21(14)8-10/h1,4-5,7-9,20H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUWEYFYABAGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14Cl2N4O2S
  • Molecular Weight : 351.25 g/mol
  • CAS Number : Not readily available in the searched databases.

The compound features a triazolo-pyrimidine moiety linked to a propyl group and a dichlorobenzenesulfonamide structure. This unique combination may contribute to its biological activities.

Research indicates that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit various biological activities:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), particularly AXL receptor kinases, which are implicated in cancer progression and metastasis. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
  • Antiproliferative Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines (e.g., breast, colon, and lung cancer) . The mechanism appears to be independent of traditional pathways like dihydrofolate reductase inhibition.
  • USP28 Inhibition : Recent studies have identified triazolo-pyrimidine derivatives as potent inhibitors of ubiquitin-specific peptidase 28 (USP28), a target associated with several malignancies. Inhibition of USP28 has been linked to reduced cell proliferation and altered cell cycle dynamics in cancer cells .

Biological Activity Data

The following table summarizes the biological activities associated with compounds structurally related to this compound:

Activity Tested Compounds IC50 Values (µM) Cell Lines
AXL Kinase InhibitionVarious triazolo derivatives0.5 - 10Cancer cell lines
AntiproliferativeFluorinated 7-aryl derivatives0.8 - 15Breast/Colon/Lung cancer
USP28 Inhibition[1,2,3]triazolo[4,5-d]pyrimidines1.10 ± 0.02Gastric cancer cells

Case Studies

  • AXL Inhibition in Cancer Therapy : A study on the efficacy of AXL inhibitors including triazolo derivatives showed promising results in reducing tumor size and improving survival rates in preclinical models of lung cancer . The mechanism involved blocking the signaling pathways that promote cell survival and proliferation.
  • USP28 as a Target : Research focused on USP28 inhibitors demonstrated that specific triazolo-pyrimidine compounds could significantly reduce cell viability in gastric cancer cells by inducing apoptosis and disrupting the epithelial-mesenchymal transition (EMT) process . This highlights the potential for developing targeted therapies based on these mechanisms.

Scientific Research Applications

Abstract

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the scientific research applications of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.

Pharmacological Applications

  • Antitumor Activity :
    • Studies have shown that compounds containing triazolo-pyrimidine structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Antimicrobial Properties :
    • The sulfonamide group is known for its antimicrobial effects. Research indicates that derivatives of this compound can inhibit bacterial growth by interfering with folic acid synthesis pathways .
  • Neuroprotective Effects :
    • Some studies suggest that triazolo-pyrimidine derivatives may offer neuroprotective benefits due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related triazolo-pyrimidine compound exhibited potent antitumor activity against human breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through CDK inhibition.

Case Study 2: Antimicrobial Efficacy

Research published in Antibiotics evaluated the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The results indicated that modifications to the triazolo-pyrimidine core enhanced antibacterial activity.

Comparison with Similar Compounds

Key Findings :

  • The target compound’s higher application rate (150–200 g/ha) compared to flumetsulam reflects reduced intrinsic activity, possibly due to steric effects from the dichloro group. However, its moderate-high soil mobility ensures broader weed control in pre-emergence stages .
  • Unlike metribuzin (a photosystem II inhibitor), the triazolopyrimidine derivatives exhibit selective ALS inhibition, minimizing crop toxicity in dicotyledonous plants .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • One-pot fusion : Combining aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by methanol precipitation .
  • Cross-coupling reactions : Starting from halogenated pyrimidine precursors (e.g., 2,6-dibromopyrazolo[1,5-a]pyrimidine) with coupling agents like Pd catalysts .
  • Amine alkylation : Reacting triazolopyrimidine intermediates with sulfonamide derivatives under reflux in ethanol or DMF . Key conditions : Temperature (70–100°C), solvent polarity (ethanol vs. DMF), and reaction time (24–72 hours) significantly affect yield. Purification via column chromatography (e.g., ethyl acetate/light petroleum mixtures) is critical for isolating high-purity products .
MethodYield RangeKey ConditionsReference
One-pot fusion55–63%DMF, 70°C, 72 hours
Cross-coupling50–75%Pd catalysts, THF, 80°C
Amine alkylation55–63%Ethanol, K₂CO₃, 24–48 hours

Q. How is the molecular structure confirmed using spectroscopic methods?

Structural validation relies on:

  • ¹H/¹³C NMR : Distinct peaks for aromatic protons (δ 7.0–8.3 ppm), sulfonamide NH (δ 8.7–8.9 ppm), and propyl chain CH₂ groups (δ 1.2–4.4 ppm) .
  • HRMS : Molecular ion peaks matching calculated values (e.g., m/z 436.2 [M+H]⁺ for analogs) .
  • IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹), S=O (1150–1250 cm⁻¹), and NH (3300–3500 cm⁻¹) .

Example : For a triazolopyrimidine analog, ¹H NMR (DMSO-d₆) showed cyclohexyl protons at δ 1.2–1.8 ppm and triazole protons at δ 8.3 ppm .

Q. What are the primary biological targets or activities associated with this compound?

The triazolopyrimidine-sulfonamide scaffold exhibits:

  • Enzyme inhibition : Potency against kinases (e.g., EGFR) and cannabinoid receptors (CB2) via competitive binding .
  • Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria due to sulfonamide-mediated folate pathway disruption .
  • Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~0.5 µM) comparable to celecoxib in preclinical models .

Mechanistic Insight : The 2,6-dichlorobenzenesulfonamide group enhances target selectivity by forming hydrogen bonds with active-site residues .

Advanced Research Questions

Q. What strategies optimize solubility and bioavailability in preclinical studies?

  • Lipophilicity modulation : Introducing polar groups (e.g., fluorine) reduces logP values. For analogs, fluorination improved aqueous solubility by 3-fold .
  • Salt formation : Carboxylic acid salts (e.g., sodium salts) increase solubility at physiological pH .
  • Prodrug design : Esterification of sulfonamide NH enhances intestinal absorption . Validation : SwissADME predicts bioavailability scores >0.55 for optimized derivatives .

Q. How can contradictions in pharmacological data between in vitro and in vivo studies be resolved?

  • Dose adjustment : Account for metabolic clearance (e.g., CYP450-mediated oxidation) by testing higher doses in vivo .
  • Tissue distribution studies : LC-MS/MS quantifies compound levels in target organs to confirm effective concentrations .
  • Mechanistic validation : Use knockout models (e.g., CB2⁻/⁻ mice) to isolate target-specific effects . Case Study : A triazolopyrimidine analog showed poor in vivo efficacy despite nanomolar in vitro IC₅₀. Tissue distribution revealed low brain penetration, prompting structural modifications to enhance BBB permeability .

Q. What computational methods predict binding affinity and selectivity?

  • Molecular docking (AutoDock Vina) : Simulates interactions with target proteins (e.g., COX-2, CB2) to prioritize high-affinity analogs .
  • MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, with RMSD <2 Å indicating robust interactions .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, CF₃) with activity using partial least squares regression (R² >0.8) .

Example : Docking of 2,6-dichlorobenzenesulfonamide into COX-2 revealed a binding energy of -9.2 kcal/mol, aligning with experimental IC₅₀ data .

Methodological Considerations

  • Contradiction Analysis : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Data Reproducibility : Use high-purity reagents (>98%) and validate synthetic intermediates via TLC/HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.